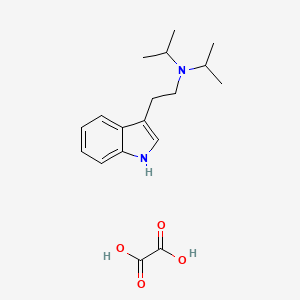
N,N-Diisopropyltryptamine Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diisopropyltryptamine Oxalate: is a synthetic compound derived from the amino acid tryptophan. It is a member of the tryptamine family, which is known for its psychoactive properties. This compound is closely related to other well-known tryptamines such as N,N-dimethyltryptamine and 5-methoxy-N,N-diisopropyltryptamine . This compound is primarily known for its hallucinogenic effects, which are unique in that they predominantly affect auditory perception .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyltryptamine Oxalate typically involves the reaction of tryptamine with isopropyl iodide in the presence of a tertiary amine . Another method involves the combination of indole with oxalyl chloride to form an acyl chloride intermediate, which is then treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide. This product is subsequently reduced with lithium aluminum hydride to form N,N-Diisopropyltryptamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropyltryptamine Oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents onto the tryptamine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenated reagents such as isopropyl iodide are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tryptamines and their oxidized or reduced derivatives .
Scientific Research Applications
N,N-Diisopropyltryptamine Oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diisopropyltryptamine Oxalate involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmitter release, affecting perception and cognition. The compound also inhibits the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft .
Comparison with Similar Compounds
N,N-Dimethyltryptamine (DMT): Known for its powerful hallucinogenic effects.
5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT): Similar in structure but has additional methoxy group, leading to different pharmacological effects.
Alpha-Methyltryptamine (AMT): Another synthetic tryptamine with psychoactive properties.
Uniqueness: N,N-Diisopropyltryptamine Oxalate is unique in its predominant auditory effects, which distinguish it from other tryptamines that primarily affect visual perception .
Properties
Molecular Formula |
C18H26N2O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
OTBAKMLNZXZOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















